Product packaging for 1-(5-tert-Butylfuran-2-yl)ethan-1-one(Cat. No.:CAS No. 32180-98-6)

1-(5-tert-Butylfuran-2-yl)ethan-1-one

Cat. No.: B1338549
CAS No.: 32180-98-6
M. Wt: 166.22 g/mol
InChI Key: DKEHCMYDLZLZKN-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Heterocycles in Synthetic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. ijsrst.com This structure is a fundamental building block in organic chemistry. numberanalytics.com Furan and its derivatives are integral to the synthesis of complex molecules due to their versatile reactivity. numberanalytics.com Their utility is demonstrated by their presence in a wide array of products, including pharmaceuticals, agrochemicals, polymers, and specialty chemicals. ijsrst.comnumberanalytics.com The furan ring system is a key component in numerous bioactive molecules and serves as a versatile intermediate in the development of new chemical entities. ijsrst.comnumberanalytics.com For instance, drugs like Furazolidone, an antibiotic, incorporate the furan moiety, highlighting its importance in medicinal chemistry. numberanalytics.com

Overview of Substituted Furans and their Reactivity Patterns

The furan ring is electron-rich, making it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. This reactivity is directed primarily to the C2 and C5 positions (the carbons adjacent to the oxygen atom), which have the highest electron density.

The introduction of substituents onto the furan ring modifies its reactivity. Electron-donating groups, such as alkyl groups, further activate the ring towards electrophilic attack. Conversely, electron-withdrawing groups, like the acetyl group found in furan ketones, deactivate the ring, making further substitution more difficult. The furan ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening. stackexchange.com Consequently, reactions involving furans, such as the Friedel-Crafts acylation, often require milder conditions than those used for less reactive aromatic compounds. stackexchange.com

Contextualizing 1-(5-tert-Butylfuran-2-yl)ethan-1-one within Furan Ketone Research

Furan ketones, also known as acyl furans, are a class of compounds where a ketone group is attached to a furan ring. These molecules are valuable intermediates in organic synthesis. A common method for their preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an acyl group is introduced onto the aromatic ring. organic-chemistry.orglibretexts.org

This compound is a disubstituted furan ketone. It features an acetyl group (a ketone) at the C2 position and a tert-butyl group at the C5 position. It can be viewed as a derivative of the simpler and more widely studied 2-acetylfuran (B1664036). The presence of the bulky tert-butyl group at the 5-position influences the molecule's steric and electronic properties, which in turn affects its physical characteristics and chemical reactivity compared to its unsubstituted or less-substituted counterparts. Research into such substituted furan ketones is driven by the need to create novel molecular scaffolds for applications in materials science and drug discovery. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1338549 1-(5-tert-Butylfuran-2-yl)ethan-1-one CAS No. 32180-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-tert-butylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(11)8-5-6-9(12-8)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEHCMYDLZLZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500573
Record name 1-(5-tert-Butylfuran-2-yl)ethan-1-one
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32180-98-6
Record name 1-[5-(1,1-Dimethylethyl)-2-furanyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32180-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-tert-Butylfuran-2-yl)ethan-1-one
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Synthesis of 1 5 Tert Butylfuran 2 Yl Ethan 1 One

The primary synthetic route to 1-(5-tert-Butylfuran-2-yl)ethan-1-one is the Friedel-Crafts acylation of 2-tert-butylfuran (B1585044). This reaction involves treating 2-tert-butylfuran with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.

Given the sensitivity of the furan (B31954) ring, milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) are often preferred over the more aggressive aluminum chloride (AlCl₃) to prevent polymerization and other side reactions. stackexchange.com The tert-butyl group at the C2 position is an ortho-para director in electrophilic aromatic substitution. Since the C5 position is electronically favored and sterically accessible, it is the primary site of acylation, leading to the desired product.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1-(5-tert-Butylfuran-2-yl)ethan-1-one is not widely published, its properties can be predicted based on its structure and compared to closely related analogues like 2-acetyl-5-methylfuran (B71968). The bulky tert-butyl group is expected to increase the molecule's boiling point and lipophilicity compared to the methyl analogue.

Table 1: Comparison of Physicochemical Properties

Property This compound (Predicted) 2-Acetyl-5-methylfuran (Experimental Data)
Molecular Formula C₁₀H₁₄O₂ C₇H₈O₂ sigmaaldrich.com
Molar Mass 166.22 g/mol 124.14 g/mol sigmaaldrich.com
Appearance Likely a liquid or low-melting solid Yellow-orange liquid sigmaaldrich.com
Boiling Point Higher than 2-acetyl-5-methylfuran 100-101 °C @ 25 mmHg sigmaaldrich.com

| Density | Similar to 2-acetyl-5-methylfuran | 1.066 g/mL at 25 °C sigmaaldrich.com |

Spectroscopic analysis is essential for structural confirmation. The expected NMR signals for this compound can be predicted.

Table 2: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (C(CH₃)₃) ~1.3 Singlet (s) 9H
Acetyl (CH₃) ~2.4 Singlet (s) 3H
Furan (B31954) H4 ~6.2 Doublet (d) 1H

Note: Predicted shifts are based on standard values and comparison with 2-acetylfuran (B1664036) and 2-acetyl-5-methylfuran. chemicalbook.comresearchgate.net

Reactivity and Potential Research Interest

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound, while not extensively detailed in dedicated literature, can be conceptually designed based on established furan synthesis protocols. One plausible, though less common, approach involves the construction of the furan ring from acyclic precursors that already contain the necessary tert-butyl and acetyl functionalities. However, the more prevalent and practical methods for synthesizing this specific compound and its analogs involve the functionalization of a pre-existing furan ring, as detailed in the subsequent sections.

Friedel-Crafts Acylation Strategies for Furan Systems

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains a widely employed method for the synthesis of aryl and heteroaryl ketones, including acetylfurans. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring, typically using an acylating agent in the presence of a Lewis acid catalyst.

Acylation of 2-tert-Butylfuran (B1585044) with Carboxylic Acids or Derivatives

The most direct and classical approach to synthesizing this compound is the Friedel-Crafts acylation of 2-tert-butylfuran. The tert-butyl group, being an electron-donating group, activates the furan ring towards electrophilic substitution and directs the incoming acyl group predominantly to the C5 position due to steric hindrance at the C3 position and electronic effects.

The common acylating agents for this transformation are acetic anhydride (B1165640) or acetyl chloride. The reaction is typically promoted by a Lewis acid catalyst.

Table 1: Examples of Friedel-Crafts Acylation of Furan Derivatives

Furan SubstrateAcylating AgentCatalystSolventYield (%)Reference
FuranAcetic AnhydrideZinc ChlorideAcetic Acid92.7 rsc.org
2-MethylfuranAcetic AcidZeolite H-ZSM-5-High shareok.org
FuranAcetic AnhydrideH-beta Zeolite-91 figshare.com

This table is interactive and allows for sorting and filtering of data.

A patented method for the preparation of 2-acetylfuran (B1664036), which can be adapted for 2-tert-butylfuran, utilizes zinc chloride as a catalyst in the presence of acetic acid. This approach was found to reduce reaction temperature and time, thereby minimizing the polymerization of the furan substrate and increasing the yield. rsc.org The use of an excess of the acylating agent is also a common strategy to drive the reaction to completion. google.com

Catalytic Systems for Furan Acylation

A variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of furan acylation. Heterogeneous catalysts, such as zeolites, have gained significant attention due to their ease of separation and reusability. shareok.org For instance, H-beta zeolite has been shown to be an effective catalyst for the acylation of furan with acetic anhydride, affording high yields of 2-acetylfuran. figshare.com The acidity and pore structure of the zeolite play a crucial role in its catalytic activity and selectivity.

Other Lewis acids like aluminum chloride, tin(IV) chloride, and boron trifluoride have also been traditionally used, although they often need to be used in stoichiometric amounts and can lead to the formation of stable complexes with the product ketone, complicating work-up procedures. nih.govgoogle.com More recently, metal triflates, such as copper(II) triflate, have emerged as highly efficient catalysts for acylation reactions under mild conditions. organic-chemistry.org

Advanced Transition Metal-Catalyzed Approaches to Furan Ketones

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized heterocycles, offering alternative pathways to furan ketones with high efficiency and selectivity.

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions of Furanyl Substrates

Palladium-catalyzed C-H activation has become a prominent strategy for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. researchgate.net This approach can be applied to the synthesis of furan ketones through the direct acylation or arylation of the furan ring. For example, the palladium-catalyzed cross-coupling of 2-butylfuran (B1215726) with 4-bromoacetophenone demonstrates the feasibility of introducing an acetylated aryl group at the C5 position of a substituted furan. researchgate.net

While direct C-H acylation of furans is still an evolving area, palladium-catalyzed C-H acetoxylation offers an indirect route to furan ketones. The resulting acetate (B1210297) can then be converted to the ketone through subsequent chemical transformations. elsevierpure.com The choice of ligands and oxidants is critical in these reactions to achieve high catalytic activity and selectivity.

Table 2: Examples of Palladium-Catalyzed Reactions on Furan Derivatives

Furan SubstrateCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
2-Butylfuran4-BromoacetophenoneNHC-Palladium(II) ComplexAryl Furan KetoneHigh researchgate.net
Benzofuran (B130515)Triarylantimony DifluoridesPd(OAc)₂ / CuCl₂2-ArylbenzofuranModerate to High mdpi.comnih.gov

This table is interactive and allows for sorting and filtering of data.

Regioselective Alpha-Alkylation of Furan Systems

While not a direct method for introducing an acetyl group, regioselective alpha-alkylation of furan systems can be a key step in multi-step syntheses of more complex furan ketones. Palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans using alkyl iodides has been reported to proceed with moderate to good yields. rsc.org This method offers good functional group tolerance and provides a route to α-alkylfurans which could potentially be further oxidized to the corresponding ketones.

The mechanism is proposed to involve a single electron transfer from a Pd(0) species to the alkyl iodide, generating an alkyl radical which then adds to the furan ring. rsc.org This radical pathway allows for the functionalization of the furan core under relatively mild conditions.

Biomass-Derived Furan Precursors and their Transformation to Furan Ketones

Furan ketones and their precursors are increasingly sourced from renewable biomass, positioning them as key platform molecules in the development of a sustainable chemical industry. mdpi.com Lignocellulosic biomass, rich in C5 (pentose) and C6 (hexose) sugars, serves as the primary feedstock. Through catalytic processes, these sugars are converted into versatile furanic intermediates, principally furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). atibt.org These platform molecules can subsequently be upgraded to a diverse array of value-added chemicals, including various furan ketones.

Conversion of Monosaccharides to Furan Derivatives

The production of furan derivatives from monosaccharides is typically achieved through acid-catalyzed dehydration. atibt.org

5-Hydroxymethylfurfural (HMF) from Hexoses: C6 sugars like fructose (B13574) and glucose are dehydrated to form HMF. The process involves the removal of three water molecules. Fructose, a ketose, dehydrates more readily and with higher selectivity to HMF than glucose, an aldose. The conversion of glucose to HMF often involves an initial isomerization step to fructose, facilitated by a catalyst. atibt.org This conversion is a cornerstone of biorefining, turning carbohydrates into a versatile chemical building block containing a furan ring, a hydroxyl group, and an aldehyde group.

Furfural from Pentoses: C5 sugars, such as xylose derived from the hemicellulose fraction of biomass, undergo acid-catalyzed dehydration to produce furfural. mdpi.com This process is well-established industrially and provides a major route to furan-based chemicals from non-food biomass.

The efficiency and yield of these dehydration reactions are highly dependent on the catalyst, solvent system (including monophasic and biphasic systems), and reaction conditions like temperature. atibt.org

Table 1: Conversion of Monosaccharides to Key Furan Platform Molecules
Monosaccharide ClassExamplePrimary Furan ProductKey Process
Hexose (C6)Glucose, Fructose5-Hydroxymethylfurfural (HMF)Acid-Catalyzed Dehydration
Pentose (C5)Xylose, ArabinoseFurfuralAcid-Catalyzed Dehydration

Synthetic Pathways from 5-Hydroxymethylfurfural (HMF) and Furfural Analogs

HMF and furfural are versatile precursors for a range of furan derivatives, including ketones, through various chemical transformations. researchgate.net

Aldol Condensation: The aldehyde group in HMF and furfural can participate in base-catalyzed aldol condensation reactions with other ketones (e.g., acetone). This C-C bond-forming reaction creates larger, α,β-unsaturated ketone structures, which are valuable intermediates for biofuels and specialty chemicals. researchgate.net

Acetylation and Functional Group Manipulation: The hydroxyl group in HMF can be acetylated to form (5-formylfuran-2-yl)methyl acetate. units.it This protects the hydroxyl group or modifies the molecule's properties for specific applications. While direct conversion of HMF to 2-acetylfuran is challenging, multi-step pathways involving oxidation, reduction, and other functional group interconversions can lead to a variety of furan ketones.

Conversion to Methylfuran and Subsequent Reactions: Furfural can be catalytically hydrogenated to produce 2-methylfuran. mdpi.com 2-Methylfuran can then be a substrate for further reactions, including acylation, to produce acetylated derivatives like 2-acetyl-5-methylfuran (B71968).

Chemoenzymatic and Biocatalytic Synthesis Routes for Furan Derivatives

The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis for producing furan derivatives. frontiersin.org Biocatalysis operates under mild conditions, reducing energy consumption and unwanted byproducts.

Enzymatic reactions are employed for various transformations of furan compounds. For instance, lipases have been used to catalyze the synthesis of furan-based polyesters. acs.org Oxidases and dehydrogenases are utilized for the selective oxidation of the aldehyde group in furfural or HMF to the corresponding carboxylic acids, or the reduction to alcohols. x-mol.net

A particularly relevant development is the emergence of biocatalytic Friedel-Crafts reactions. nih.gov While nature has long used enzymes like prenyltransferases for alkylating aromatic rings, recently discovered acyltransferases can catalyze the transfer of acyl groups to arene acceptors. nih.gov These enzymatic systems provide a potential pathway for the acylation of furan rings under environmentally benign conditions, representing a future-forward approach to synthesizing acetylfurans. Furthermore, multi-enzyme cascades can be designed for one-pot syntheses, converting simple furan precursors into complex, high-value molecules like spirolactones in a highly efficient manner. acs.org

Table 2: Examples of Biocatalytic Transformations for Furan Derivatives
Enzyme ClassReaction TypeFuran Substrate ExampleProduct Example
LipasePolycondensationDimethyl furan-2,5-dicarboxylateFuran-based polyesters acs.org
Dehydrogenase/OxidaseOxidationFuran aldehydes (e.g., HMF)Furan carboxylic acids x-mol.net
Peroxidase/OxidaseOxidative RearrangementHydroxy-functionalized furansSpirolactones acs.org
AcyltransferaseAcylation (Analogous)Phenolic compoundsAcylated aromatics nih.gov

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.com The rate and regioselectivity of these reactions on this compound are significantly influenced by the electronic and steric properties of the existing substituents. The acetyl group at the C2 position is an electron-withdrawing, deactivating group, while the tert-butyl group at the C5 position is a weakly electron-donating, activating group. stackexchange.com

The nitration of furan derivatives is a well-established electrophilic aromatic substitution reaction. Due to the sensitivity of the furan ring to strong acids, nitration is typically carried out under milder conditions than those used for benzene (B151609). A common reagent for this purpose is acetyl nitrate (B79036) (prepared from nitric acid and acetic anhydride).

The reaction proceeds via the attack of the nitronium ion (NO₂⁺) electrophile on the furan ring. In the case of furan itself, this attack often leads to a 2,5-addition product, which then requires a subsequent elimination step, often facilitated by a base like pyridine, to restore the aromaticity of the ring. stackexchange.com For a 2,5-disubstituted furan like this compound, the substitution must occur at either the C3 or C4 position.

Table 1: Typical Conditions for Nitration of Substituted Furans

Reagent SystemElectrophileTypical ConditionsProduct Type
Nitric Acid / Acetic AnhydrideAcetyl nitrateLow temperature (e.g., -10 °C to 0 °C)Nitro-substituted furan

Electrophilic attack on the furan ring generally prefers the C2 or C5 positions due to the superior stabilization of the resulting carbocation intermediate through resonance. chemicalbook.comquora.com In this compound, these positions are already occupied. Therefore, substitution is directed to the C3 and C4 positions.

The final regiochemical outcome is determined by a combination of electronic and steric factors:

Electronic Effects : The acetyl group at C2 is electron-withdrawing and deactivates the adjacent C3 position towards electrophilic attack. The tert-butyl group at C5 is weakly electron-donating through induction and hyperconjugation, slightly activating the adjacent C4 position. stackexchange.com

Steric Effects : The tert-butyl group is exceptionally bulky and exerts significant steric hindrance. numberanalytics.comvarsitytutors.com This bulkiness impedes the approach of the electrophile to the adjacent C4 position. stackexchange.com

In the competition between these effects, the steric hindrance from the large tert-butyl group is often the dominant factor, discouraging attack at the C4 position. stackexchange.com Consequently, the electrophile is more likely to attack the C3 position, which is sterically more accessible, despite being electronically deactivated by the adjacent acetyl group. Therefore, the primary product of electrophilic aromatic substitution, such as nitration, on this compound is expected to be the C3-substituted derivative.

Cycloaddition Reactions Involving the Furan Moiety

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is, however, tempered by the aromatic character of the furan ring; the loss of aromaticity during the cycloaddition makes the reaction reversible for many furan derivatives. bohrium.com

Furan and its derivatives participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions with a variety of 2π-electron components (dienophiles). Common dienophiles include maleic anhydride and N-substituted maleimides. zbaqchem.comresearchgate.net The reaction between a furan derivative and a dienophile leads to the formation of a 7-oxabicyclo[2.2.1]heptene adduct. The reaction is often reversible, with the forward reaction favored at lower temperatures and the retro-Diels-Alder reaction becoming significant at higher temperatures. mdpi.com

For this compound, the reaction with a dienophile like maleic anhydride would yield a substituted oxabicyclic adduct.

Table 2: Diels-Alder Reaction of a Furan Derivative

DieneDienophileProduct
This compoundMaleic Anhydride1-acetyl-4-tert-butyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

The rate of the Diels-Alder reaction is highly sensitive to the electronic nature of the substituents on both the diene and the dienophile. rsc.org

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-poor dienophiles (a normal-electron-demand Diels-Alder reaction). rsc.orgrsc.org

Electron-withdrawing groups on the furan ring lower the energy of the HOMO, which typically slows down the reaction rate. rsc.orgsemanticscholar.org

Transformations of the Acetyl Side Chain

The acetyl group at the C2 position is a versatile functional handle that can undergo a variety of chemical transformations without altering the furan ring, provided the reaction conditions are chosen carefully to avoid affecting the acid-sensitive core.

Key transformations include:

Clemmensen Reduction : This reaction reduces a ketone to a methylene (B1212753) group under strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.orglibretexts.org Applying this to this compound would convert the acetyl group into an ethyl group, yielding 2-tert-butyl-5-ethylfuran. This method is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.inwikipedia.org

Haloform Reaction : Methyl ketones react with a halogen (Cl₂, Br₂, I₂) in the presence of a strong base (e.g., NaOH) to yield a carboxylate and a haloform (CHCl₃, CHBr₃, CHI₃). wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com This reaction can be used to convert the acetyl group of this compound into a carboxylic acid group, producing 5-tert-butylfuran-2-carboxylic acid after an acidic workup. ylikonet.gr

Willgerodt-Kindler Reaction : This reaction transforms an aryl alkyl ketone into a terminal thioamide using an amine (like morpholine) and elemental sulfur. wikipedia.orgmsu.edu The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide. organic-chemistry.orgresearchgate.net This provides another route to modify the side chain, ultimately yielding derivatives like 2-(5-tert-butylfuran-2-yl)acetamide.

Table 3: Summary of Acetyl Side Chain Transformations

Reaction NameReagentsFunctional Group TransformationProduct from this compound
Clemmensen ReductionZn(Hg), conc. HCl-C(O)CH₃ → -CH₂CH₃2-tert-Butyl-5-ethylfuran
Haloform ReactionBr₂, NaOH then H₃O⁺-C(O)CH₃ → -COOH5-tert-Butylfuran-2-carboxylic acid
Willgerodt-Kindler ReactionMorpholine, Sulfur, then H₂O/H⁺-C(O)CH₃ → -CH₂CONH₂2-(5-tert-Butylfuran-2-yl)acetamide

Carbonyl Group Modifications (e.g., Reduction, Condensation Reactions)

The carbonyl group of this compound is a prime site for nucleophilic attack and condensation reactions. These modifications are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Reduction Reactions:

The carbonyl moiety can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and reaction conditions employed.

Reduction to Alcohols: The reduction of the ketone to 1-(5-tert-butylfuran-2-yl)ethan-1-ol can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and effective reagent for this transformation.

Deoxygenation Reactions: Complete reduction of the carbonyl group to an ethyl group, yielding 2-tert-butyl-5-ethylfuran, can be accomplished under harsher conditions.

The Clemmensen reduction , which utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for deoxygenating ketones that are stable in strongly acidic media.

Alternatively, the Wolff-Kishner reduction provides a complementary method under strongly basic conditions. This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base, such as potassium hydroxide, at elevated temperatures.

Illustrative Reduction Reactions of Furan Ketones

Starting Material Reagent/Conditions Product Reaction Type
1-(Furan-2-yl)ethan-1-one NaBH4, Methanol 1-(Furan-2-yl)ethan-1-ol Carbonyl Reduction to Alcohol
1-(Furan-2-yl)ethan-1-one Zn(Hg), HCl 2-Ethylfuran Clemmensen Reduction

Condensation Reactions:

The presence of α-hydrogens on the acetyl group allows this compound to participate in various condensation reactions, leading to the formation of new carbon-carbon bonds.

Aldol Condensation: In the presence of a base, the ketone can undergo self-condensation or, more commonly, a crossed aldol condensation with another carbonyl compound that lacks α-hydrogens to prevent self-condensation of the partner.

Claisen-Schmidt Condensation: A specific type of crossed aldol condensation, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone. For instance, the reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a base would yield a chalcone-like α,β-unsaturated ketone. The steric hindrance from the tert-butyl group might influence the rate of these condensation reactions.

Representative Condensation Reactions of 2-Acetylfuran

Reactant 1 Reactant 2 Conditions Product Reaction Type
2-Acetylfuran Benzaldehyde NaOH, Ethanol/Water (E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one Claisen-Schmidt Condensation

Alpha-Functionalization of the Acetyl Group

The methyl group adjacent to the carbonyl (the α-position) in this compound is activated by the electron-withdrawing nature of the carbonyl group, making its protons acidic and susceptible to deprotonation. The resulting enolate is a powerful nucleophile that can react with various electrophiles.

Halogenation: In the presence of an acid or base, the α-hydrogens can be substituted with halogens (Cl, Br, I). Under acidic conditions, monohalogenation is typically favored, while under basic conditions, polyhalogenation can occur. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations.

Alkylation: The enolate generated by treating the ketone with a strong base, such as lithium diisopropylamide (LDA), can be alkylated by reacting it with an alkyl halide. This reaction allows for the introduction of various alkyl groups at the α-position.

Illustrative Alpha-Functionalization Reactions of Ketones

Starting Material Reagent 1 Reagent 2 Product Reaction Type
Acetophenone Br2, Acetic Acid - α-Bromoacetophenone Acid-catalyzed Halogenation

Ring-Opening and Rearrangement Reactions of Furan Ketones under Acidic Conditions

The furan nucleus is known to be sensitive to strong acids. Under acidic conditions, furan ketones can undergo ring-opening and rearrangement reactions. The presence of the acetyl group at the 2-position and the tert-butyl group at the 5-position of the furan ring in this compound will influence the course of these reactions.

Protonation of the furan ring oxygen or the carbonyl oxygen can initiate a cascade of electronic rearrangements. Studies on analogous compounds, such as 4-(5-methyl-2-furyl)-2-butanone, have shown that Brønsted acid catalysis can lead to ring opening to form a 1,4-dicarbonyl compound. wikipedia.org The reaction proceeds through protonation of the furan ring, followed by nucleophilic attack of water. The tert-butyl group, being electron-donating through hyperconjugation, may stabilize the furan ring to some extent, potentially requiring harsher conditions for ring opening compared to unsubstituted or less substituted furan ketones.

Oxidation Pathways and Reactivity of Furan Ketones

The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The acetyl group can also be a site of oxidation.

Ring Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can lead to the degradation of the furan ring, often yielding maleic anhydride or its derivatives. Milder oxidation, for instance with bromine in methanol, can lead to the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivatives via oxidative addition.

Baeyer-Villiger Oxidation: The carbonyl group of the acetyl moiety can undergo a Baeyer-Villiger oxidation when treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would insert an oxygen atom between the carbonyl carbon and the furan ring, yielding 5-tert-butylfuran-2-yl acetate. The migratory aptitude of the furan ring is generally high in this rearrangement.

Oxidation of the Acetyl Group: While the furan ring is often more susceptible to oxidation, under specific conditions, the acetyl group can be oxidized. For example, reaction with selenium dioxide could potentially yield the corresponding α-ketoaldehyde.

Table of Mentioned Chemical Compounds

Compound Name
This compound
1-(5-tert-Butylfuran-2-yl)ethan-1-ol
2-tert-Butyl-5-ethylfuran
Sodium borohydride
Zinc amalgam
Hydrochloric acid
Hydrazine
Potassium hydroxide
Benzaldehyde
α,β-Unsaturated ketone
Lithium diisopropylamide
Alkyl halide
4-(5-Methyl-2-furyl)-2-butanone
Potassium permanganate
Nitric acid
Maleic anhydride
Bromine
Methanol
2,5-Dimethoxy-2,5-dihydrofuran
meta-Chloroperoxybenzoic acid
5-tert-Butylfuran-2-yl acetate
Selenium dioxide
α-Ketoaldehyde
Acetophenone
α-Bromoacetophenone
Propiophenone
1-(Furan-2-yl)ethan-1-one
1-(Furan-2-yl)ethan-1-ol
2-Ethylfuran
(E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one
Furfural

Reaction Mechanisms of Furan Acylation

The synthesis of furan ketones such as this compound is typically achieved through Friedel-Crafts acylation. This reaction is a cornerstone of electrophilic aromatic substitution. organic-chemistry.org The mechanism involves the reaction of an acylating agent, such as acetic anhydride or an acyl halide, with a furan substrate in the presence of a catalyst. google.comajrconline.org

The generally accepted mechanism proceeds through several key steps:

Formation of the Electrophile : The catalyst, typically a Lewis acid or a solid acid, activates the acylating agent (e.g., acetic anhydride) to form a highly reactive acylium ion or a polarized complex that acts as the electrophile. osti.govresearchgate.net

Electrophilic Attack : The electron-rich furan ring attacks the electrophilic acyl species. osti.gov This attack disrupts the aromaticity of the furan ring and forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. osti.govwikipedia.org

Deprotonation : A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring and yielding the acylated product. osti.gov

Kinetic studies on the acylation of furan derivatives have been used to distinguish between different potential mechanisms, such as the Langmuir-Hinshelwood and Eley-Rideal models, especially in heterogeneous catalysis. osti.govresearchgate.net For instance, in the acylation of 2-methylfuran, an Eley-Rideal mechanism, where the furan substrate in the liquid phase reacts with the adsorbed acyl species, was proposed to fit the experimental kinetic data. osti.gov The activation energy for the acylation of furan with acetic anhydride has been found to be influenced by the catalyst used. researchgate.net

For the specific synthesis of this compound, the starting material would be 2-tert-butylfuran. The tert-butyl group is an activating, ortho-para directing group. In the furan ring system, this directs the incoming acyl group to the vacant C5 position (alpha to the oxygen), leading to the desired product.

Catalyst TypeExampleProposed Mechanism ModelReference
Mesoporous AluminosilicateAl-MCM-41Eley-Rideal osti.gov
Modified Heteropoly AcidChromium-exchanged Dodecatungstophosphoric AcidEley-Rideal researchgate.netresearchgate.net
Lewis AcidZinc ChlorideStandard Friedel-Crafts google.com
Lewis AcidStannic Chloride, Ferric ChlorideStandard Friedel-Crafts google.com

Mechanistic Aspects of Electrophilic Substitution on Substituted Furans

Furan's aromatic ring is electron-rich due to the oxygen heteroatom, which donates electron density to the ring. numberanalytics.com This makes furan significantly more reactive towards electrophiles than benzene. numberanalytics.compearson.com

Electrophilic attack occurs preferentially at the C2 and C5 positions (the alpha-positions) because the resulting cationic intermediate is more stabilized by resonance. pearson.comquora.comquora.com When an electrophile attacks at an alpha-position, three resonance structures can be drawn for the intermediate sigma complex, with the positive charge delocalized over three atoms, including the oxygen. pearson.comquora.com In contrast, attack at a beta-position (C3 or C4) results in an intermediate with only two resonance structures, and the oxygen atom is less effective at stabilizing the positive charge. pearson.com

The substituents on the furan ring in this compound have a profound influence on subsequent electrophilic substitution reactions:

5-tert-Butyl Group : This is an alkyl group, which is electron-donating through an inductive effect. stackexchange.com It activates the furan ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted furan.

2-Acetyl Group : This is an acyl group, which is strongly electron-withdrawing. It deactivates the furan ring, making it less susceptible to electrophilic attack. libretexts.org

The net effect on the reactivity of this compound is a combination of these opposing influences. The acetyl group's deactivating effect generally dominates, making further substitution more difficult than on unsubstituted furan. If a substitution were to occur, the directing effects of the existing groups would determine the position of the incoming electrophile. The activating tert-butyl group directs to its ortho position (C4), while the deactivating acetyl group directs to its meta positions (C3 and C4). Therefore, any further electrophilic attack would be strongly favored at the C4 position.

Position of AttackNumber of Resonance Structures for IntermediateRelative Stability of IntermediateReference
C2 / C5 (α-position)3More stable pearson.comquora.comquora.com
C3 / C4 (β-position)2Less stable pearson.com

Elucidation of Diels-Alder Reaction Mechanisms in Furan Systems

Despite its aromatic character, furan can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.orgacs.org The reaction involves the furan and a dienophile, typically an alkene with electron-withdrawing groups, to form a 7-oxabicyclo[2.2.1]heptane derivative. acs.orgresearchgate.net

The mechanism is generally considered to be a concerted process where the new sigma bonds are formed simultaneously, although asynchronous pathways are possible. uliege.be A key characteristic of the furan Diels-Alder reaction is its reversibility. rsc.org The initial cycloadducts can often revert to the starting materials upon heating in a retro-Diels-Alder reaction. uliege.be

The reactivity and selectivity of the reaction are governed by several factors:

Frontier Molecular Orbitals (FMO) : The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.orgmdpi.com Substituents that raise the furan's HOMO energy (electron-donating groups) or lower the dienophile's LUMO energy (electron-withdrawing groups) accelerate the reaction. rsc.org

Stereoselectivity : The reaction typically favors the formation of the endo cycloadduct under kinetic control due to secondary orbital interactions, although the exo adduct is often the thermodynamically more stable product. acs.orgyoutube.com

Regioselectivity : For unsymmetrically substituted furans like this compound, the orientation of the addition is influenced by both electronic and steric effects of the substituents. mdpi.com

Pathways of Furan Ring Stability and Cleavage

The aromaticity of the furan ring imparts a degree of stability, but it is less stable than benzene and is susceptible to ring-opening under certain conditions, particularly in acidic environments. researchgate.net

Acid-Catalyzed Ring Opening: The mechanism for furan decomposition in dilute acid has been investigated and is understood to proceed via the following pathway: scite.aiacs.org

Protonation : The reaction is initiated by the diffusion of a proton from the solution to the furan ring. researchgate.netscite.ai This is often the rate-limiting step. Protonation occurs preferentially at the Cα position (C2 or C5) as this leads to a more stable cation. researchgate.netscite.ai

Nucleophilic Attack : A nucleophile, typically a water molecule from the aqueous solution, attacks the protonated furan intermediate. acs.org This results in the formation of a hydroxylated intermediate such as 2,5-dihydro-2-furanol. researchgate.netacs.org

Ring Cleavage : Subsequent protonation of the ring oxygen in the furanol intermediate facilitates the cleavage of the C-O bond, opening the ring to form an unsaturated 1,4-dicarbonyl compound. researchgate.netacs.org For unsubstituted furan, this product is 4-hydroxy-2-butenal. acs.org

Oxidative Cleavage: The furan ring can also be cleaved through oxidation. organicreactions.org This can occur metabolically via cytochrome P-450 enzymes or through chemical oxidants. nih.govnih.gov The mechanism often involves the formation of an epoxide or a γ-ketoenal intermediate, which is highly electrophilic. nih.gov This intermediate can then be hydrolyzed to yield dicarbonyl compounds or react with other nucleophiles. nih.gov

For this compound, acid-catalyzed cleavage would likely lead to a substituted dicarbonyl compound, with the specific structure depending on the initial site of protonation and subsequent bond cleavage.

Radical Pathways in Furan Chemistry

Reactions involving radical intermediates represent another important mechanistic class in furan chemistry. These pathways are particularly relevant in atmospheric chemistry and certain synthetic transformations. thieme-connect.comnih.gov

The atmospheric oxidation of furans is often initiated by the addition of a hydroxyl (•OH) radical to one of the double bonds in the furan ring. researchgate.netacs.org The mechanism proceeds as follows:

Radical Addition : The OH radical adds primarily to the C2 or C5 positions of the furan ring, forming a chemically activated adduct radical. researchgate.netacs.org

Fate of the Adduct Radical : This highly energetic intermediate can follow several pathways. It can be stabilized by collision or undergo further reactions. researchgate.net

Ring Opening vs. Ring Retention : The adduct radical can isomerize by breaking a C-O bond, leading to a ring-opened radical. researchgate.netacs.org This radical can then react with molecular oxygen to form unsaturated 1,4-dicarbonyl compounds. acs.org Alternatively, the ring-retaining radical can react with O2 to form products like hydroxyfuranones or compounds containing epoxide and ester functionalities. researchgate.netacs.org

In synthetic contexts, intramolecular radical additions to the furan ring have been explored. For example, an alkenyl radical tethered to the furan can add to the ring. The resulting intermediate radical can then undergo fragmentation, leading to a cascade reaction that can form complex polycyclic structures. thieme-connect.com

For this compound, radical attack would likely occur at the electron-rich C5 position, influenced by the tert-butyl group, or potentially at the C2 position. The subsequent fate of the radical intermediate would determine the final product distribution, which could include both ring-opened and more complex ring-retained structures.

Derivatization and Analog Synthesis Based on 1 5 Tert Butylfuran 2 Yl Ethan 1 One Scaffold

Synthesis of Novel Furan-Containing Polycyclic Structures

The furan (B31954) ring in 1-(5-tert-butylfuran-2-yl)ethan-1-one can serve as a diene in cycloaddition reactions or as a building block for the construction of fused ring systems, leading to the formation of complex polycyclic architectures. These transformations are valuable for accessing novel chemical entities with potential applications in materials science and medicinal chemistry.

One prominent strategy for constructing polycyclic systems from furan derivatives is through intramolecular cyclization reactions. For instance, derivatives of this compound can be elaborated to introduce a side chain that can subsequently undergo cyclization onto the furan ring or an adjacent aromatic system. While direct examples starting from this compound are not extensively documented, analogous transformations with other furan derivatives provide a proof of concept. For example, unsaturated acyloxy sulfones containing a furan moiety have been shown to undergo intramolecular cyclization upon deprotonation to form fused furan ring systems. documentsdelivered.com This approach could be adapted by first functionalizing the acetyl group of this compound to introduce a suitable tether for cyclization.

Another powerful method for the synthesis of polycyclic furan-containing compounds is the Diels-Alder reaction, where the furan ring acts as the diene. Intramolecular Diels-Alder reactions of furan derivatives bearing a tethered dienophile have been successfully employed to create complex azapolycyclic systems. nih.gov In the context of this compound, the acetyl group could be modified to incorporate a dienophile, which could then undergo an intramolecular [4+2] cycloaddition with the furan ring to yield a bridged polycyclic structure.

Furthermore, the synthesis of benzofurans represents a key strategy for creating furan-containing polycyclic structures. Various methods have been developed for the synthesis of the benzofuran (B130515) ring system, some of which could be conceptually applied starting from precursors related to this compound. organic-chemistry.orgbohrium.commdpi.com For instance, a synthetic route could involve the construction of a phenol-containing intermediate derived from the starting furan, followed by a cyclization reaction to form the benzofuran core. Cascade radical cyclization/intermolecular coupling reactions have also emerged as a modern approach for constructing complex benzofuran derivatives. nih.gov

Reaction Type General Approach Potential Polycyclic Product
Intramolecular CyclizationFunctionalization of the acetyl group to introduce a reactive side chain, followed by cyclization onto the furan ring.Fused bicyclic or tricyclic furan derivatives.
Intramolecular Diels-AlderModification of the acetyl group to incorporate a dienophile, followed by a [4+2] cycloaddition with the furan ring.Bridged polycyclic ethers.
Benzofuran SynthesisMulti-step synthesis involving the formation of a phenolic precursor followed by cyclization to form a fused benzene (B151609) ring.5-tert-Butyl-benzofuran derivatives.

Functionalization at the Acetyl Moiety to Generate New Ketones or Alcohols

The acetyl group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, including new ketones and alcohols. These modifications can significantly alter the biological activity and physical properties of the parent compound.

A common and versatile reaction of the acetyl group is the Claisen-Schmidt condensation to form chalcones. nih.govbiointerfaceresearch.comjetir.orgresearchgate.net This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde. The resulting α,β-unsaturated ketone, or chalcone (B49325), is a valuable synthetic intermediate and a key pharmacophore in many biologically active compounds. jetir.org The diverse range of commercially available aromatic aldehydes allows for the synthesis of a large library of chalcone derivatives with varying substitution patterns on the appended aromatic ring.

The carbonyl group of the acetyl moiety can also be reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(5-tert-butylfuran-2-yl)ethan-1-ol. The resulting alcohol can serve as a precursor for further derivatization, such as esterification or etherification, or it can be used in substitution and elimination reactions.

Furthermore, the α-methyl group of the acetyl moiety can be functionalized. For instance, it can be halogenated under acidic or basic conditions to introduce a bromine or chlorine atom. The resulting α-halo ketone is a reactive intermediate that can participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Reaction Reagents Product Type Potential Applications
Claisen-Schmidt CondensationAromatic aldehyde, base (e.g., NaOH, KOH)Chalcone (α,β-unsaturated ketone)Synthesis of heterocyclic compounds, biologically active molecules. core.ac.uk
ReductionNaBH₄, LiAlH₄Secondary alcoholIntermediate for ester and ether synthesis, further functionalization.
α-HalogenationNBS, Br₂/H⁺α-Halo ketoneReactive intermediate for nucleophilic substitution reactions.

Modifications of the tert-Butyl Group for Steric or Electronic Tuning

The tert-butyl group on the furan ring plays a significant role in defining the steric and electronic properties of this compound. While direct modification of the highly stable tert-butyl group is challenging, strategic synthetic approaches can be employed to introduce analogs with different alkyl substituents, thereby allowing for the fine-tuning of these properties.

The steric bulk of the tert-butyl group can influence the reactivity of the furan ring and its interaction with biological targets. numberanalytics.com Replacing the tert-butyl group with smaller or larger alkyl groups can modulate these steric interactions. For instance, analogs with isopropyl, ethyl, or methyl groups at the 5-position of the furan ring would exhibit reduced steric hindrance, potentially altering their binding affinity to receptors or enzymes.

The electronic properties of the molecule can also be tuned by modifying the substituent at the 5-position. The tert-butyl group is an electron-donating group through hyperconjugation, which affects the electron density of the furan ring. researchgate.netrsc.org Replacing it with other alkyl groups can subtly alter this electronic effect. Furthermore, the introduction of functional groups with different electronic properties, such as fluoroalkyl groups, can significantly impact the molecule's polarity and reactivity. researchgate.net For example, replacing the tert-butyl group with a trifluoromethylcyclopropyl group has been shown to increase metabolic stability in drug candidates. nih.gov

Synthetically, accessing analogs with different alkyl groups would likely involve starting from different precursors rather than direct modification of the tert-butyl group. For example, the Friedel-Crafts acylation of furan with different acid anhydrides can be a route to various 2-acylfurans. wikipedia.orggoogle.com Similarly, starting with a different 2-alkylfuran in a subsequent acylation step would yield the desired analogs.

Modification Strategy Rationale Expected Impact
Replacement with smaller alkyl groups (e.g., isopropyl, ethyl)Reduce steric hindrance.Increased accessibility to the furan ring, altered biological interactions.
Replacement with larger alkyl groups (e.g., neopentyl)Increase steric bulk.Enhanced steric shielding, potential for selective interactions.
Introduction of fluoroalkyl groupsModify electronic properties and metabolic stability.Altered polarity, increased resistance to metabolic degradation. hyphadiscovery.com

Creation of Heteroatom-Containing Analogs

Replacing the furan ring of this compound with other five-membered aromatic heterocycles, such as thiophene (B33073) or pyrrole (B145914), can lead to the creation of novel analogs with distinct chemical and biological properties. These heterocycles differ in their aromaticity, electronic properties, and ability to participate in hydrogen bonding, which can have a profound impact on their behavior.

The aromaticity of these five-membered heterocycles follows the order: thiophene > pyrrole > furan. ksu.edu.sa This difference in aromaticity influences their reactivity in various chemical transformations. For instance, furan is the most reactive in cycloaddition reactions, while thiophene is the most "benzene-like" and stable. ksu.edu.sa

The nature of the heteroatom also dictates the electronic properties of the ring. Oxygen in furan is the most electronegative, making furan more susceptible to nucleophilic attack compared to pyrrole and thiophene. edurev.in In contrast, the nitrogen atom in pyrrole can act as a hydrogen bond donor, a property absent in furan and thiophene, which can be crucial for biological interactions. pharmatutor.org

The synthesis of thiophene and pyrrole analogs of this compound would necessitate starting from the corresponding heterocycles. For example, the Friedel-Crafts acylation of 2-tert-butylthiophene (B1664577) or a suitable N-protected 2-tert-butylpyrrole with acetic anhydride (B1165640) would yield the desired analogs. The reactivity of these heterocycles towards electrophilic substitution is generally higher than that of benzene, with the substitution occurring preferentially at the 2-position. citycollegekolkata.orgpearson.com

Heterocycle Key Differences from Furan Potential Impact on Properties
ThiopheneMore aromatic, less reactive in cycloaddition. Sulfur is less electronegative than oxygen.Increased chemical stability, altered electronic distribution.
PyrroleNitrogen atom can act as a hydrogen bond donor. Less aromatic than thiophene but more than furan.Potential for new hydrogen bonding interactions, altered biological activity.

Computational and Theoretical Chemistry of 1 5 Tert Butylfuran 2 Yl Ethan 1 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of 1-(5-tert-Butylfuran-2-yl)ethan-1-one. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about molecular orbitals, electron density distribution, and molecular properties.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are often employed to achieve a balance between computational cost and accuracy for organic molecules of this size. These calculations can determine the optimized geometry of the molecule, revealing key bond lengths and angles. For instance, the presence of the electron-donating tert-butyl group at the C5 position and the electron-withdrawing acetyl group at the C2 position is expected to induce specific distortions in the furan (B31954) ring from its symmetric form.

A crucial aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) map are also valuable outputs. The MEP map visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the acetyl group is expected to be a region of high negative potential, while the hydrogen atoms of the methyl group and the furan ring protons will exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry allows for the exploration of potential reaction pathways and the characterization of the high-energy transition states that connect reactants to products. For this compound, several types of reactions can be computationally investigated.

Electrophilic aromatic substitution is a characteristic reaction of furan. Computational studies can model the attack of an electrophile at the different positions of the furan ring (C3 and C4) to determine the preferred site of reaction. By calculating the activation energies for the formation of the sigma complexes (Wheland intermediates) at each position, the regioselectivity of the reaction can be predicted. The presence of the tert-butyl and acetyl groups will significantly influence this selectivity.

Furthermore, reactions involving the acetyl group, such as nucleophilic addition to the carbonyl carbon, can be modeled. The transition state for such a reaction can be located, and its geometry and energy provide insights into the reaction mechanism and rate. For instance, the steric bulk of the neighboring furan ring and the electronic effects of the ring substituents will impact the accessibility of the carbonyl carbon to nucleophiles.

Table 2: Calculated Activation Energies for Electrophilic Bromination (Illustrative Data)

Position of AttackRelative Activation Energy (kcal/mol)
C315.2
C412.8

Note: This illustrative data suggests that electrophilic attack is kinetically favored at the C4 position, a prediction that can be derived from computational modeling of the reaction pathway.

Analysis of Steric and Electronic Effects of the tert-Butyl and Acetyl Groups on Furan Reactivity

The substituents at the C2 and C5 positions of the furan ring in this compound exert profound steric and electronic effects that modulate its reactivity.

Electronic Effects: The tert-butyl group is a strong electron-donating group through hyperconjugation and inductive effects. This increases the electron density of the furan ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. Conversely, the acetyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This deactivates the furan ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. The opposing electronic nature of these two groups creates a "push-pull" system that significantly influences the charge distribution and reactivity of the furan ring.

Steric Effects: The tert-butyl group is sterically demanding. Its bulkiness can hinder the approach of reactants to the adjacent C4 position and the furan oxygen. This steric hindrance can play a crucial role in determining the regioselectivity of reactions, sometimes overriding the electronic preferences. For example, while electronic effects might favor a reaction at a particular site, the steric bulk of the tert-butyl group could make an alternative, less hindered site the preferred point of attack. The acetyl group also contributes to steric hindrance at the C2 position, influencing the approach of reagents to the C3 position.

Computational methods can disentangle these effects. By comparing the reactivity of this compound with model compounds lacking one or both substituents (e.g., 2-acetylfuran (B1664036) or 2-tert-butylfuran), the individual contributions of the steric and electronic effects of each group can be quantified.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility. psu.edu

For this compound, a key conformational freedom is the rotation around the single bond connecting the acetyl group to the furan ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. The planarity of the acetyl group with respect to the furan ring is influenced by a balance of electronic effects (favoring conjugation and planarity) and steric clashes between the carbonyl oxygen and the furan ring hydrogen at the C3 position.

Table 3: Torsional Energy Profile for Rotation of the Acetyl Group (Illustrative Data)

Dihedral Angle (Furan C2-C(acetyl)-C=O)Relative Energy (kcal/mol)
0° (syn-periplanar)0.0
90°3.5
180° (anti-periplanar)1.2

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Furan Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(5-tert-Butylfuran-2-yl)ethan-1-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group would exhibit a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The methyl protons of the acetyl group would appear as a singlet around 2.4 ppm. The two protons on the furan (B31954) ring are in different chemical environments and would appear as doublets, likely between 6.0 and 7.2 ppm, with a small coupling constant characteristic of furan ring protons.

¹³C NMR: The carbon NMR spectrum would reveal all ten carbon atoms of the molecule. The carbonyl carbon of the acetyl group would be the most downfield signal, typically in the range of 185-195 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would appear in the aliphatic region of the spectrum. The four carbons of the furan ring would have characteristic shifts in the aromatic region, with the carbon bearing the tert-butyl group being significantly downfield.

2D NMR (COSY, HETCOR): To definitively assign proton and carbon signals and confirm connectivity, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment would show correlation between the two coupled protons on the furan ring. A Heteronuclear Correlation (HETCOR) or HSQC experiment would establish the direct one-bond correlations between the protons and the carbons to which they are attached, for instance, linking the furan proton signals to their corresponding carbon signals.

Expected ¹H NMR Data Summary

Protons Expected Chemical Shift (ppm) Multiplicity
-C(CH₃)₃ ~1.3 Singlet
-C(O)CH₃ ~2.4 Singlet
Furan H-3 ~6.2 Doublet

Expected ¹³C NMR Data Summary

Carbon Expected Chemical Shift (ppm)
-C(O)CH₃ ~25
-C (CH₃)₃ ~32
-C(C H₃)₃ ~30
Furan C-3 ~110
Furan C-4 ~118
Furan C-2 ~152
Furan C-5 ~165

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, with a chemical formula of C₁₀H₁₄O₂, the expected exact mass would be calculated. An HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a mass-to-charge ratio (m/z) measurement with high precision (typically to four or more decimal places). This experimentally determined exact mass would be compared to the theoretical exact mass of C₁₀H₁₄O₂ to confirm the molecular formula.

Expected HRMS Data

Molecular Formula Theoretical Exact Mass [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone, expected in the region of 1660-1680 cm⁻¹. The presence of the furan ring would be indicated by C-O-C stretching vibrations, typically found in the 1000-1300 cm⁻¹ region, and C=C stretching absorptions within the aromatic region (around 1500-1600 cm⁻¹). C-H stretching vibrations from the aliphatic tert-butyl and acetyl methyl groups would be observed just below 3000 cm⁻¹, while C-H stretches from the furan ring would appear just above 3000 cm⁻¹.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (sp³) stretch 2850-3000 Medium-Strong
C=O (ketone) stretch 1660-1680 Strong
C=C (furan) stretch 1500-1600 Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to generate an electron density map, from which the molecular structure can be determined. This technique would confirm the planarity of the furan ring, the geometry of the acetyl and tert-butyl substituents, and provide insight into intermolecular interactions in the solid state. As of now, no public crystal structure data for this specific compound is available.

Research Perspectives and Future Directions in Furan Ketone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-acylfurans is traditionally accomplished through Friedel-Crafts acylation of a furan (B31954) substrate. In the case of 1-(5-tert-Butylfuran-2-yl)ethan-1-one , this would likely involve the reaction of 2-tert-butylfuran (B1585044) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Conventional Friedel-Crafts acylation often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can lead to significant waste and environmental concerns. sigmaaldrich.comorganic-chemistry.org Modern research is focused on developing more sustainable alternatives. These include the use of solid acid catalysts, such as zeolites and heteropoly acids, which are reusable and can minimize waste. upenn.eduresearchgate.net For instance, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has shown high efficiency in the acylation of furan with acetic anhydride in solvent-free conditions. researchgate.net

The development of catalytic systems that can utilize carboxylic acids directly as acylating agents, with water as the only byproduct, represents a significant step towards greener processes. upenn.edu The challenge lies in identifying catalysts that are active and stable under these conditions and can prevent side reactions.

Table 1: Comparison of Catalytic Systems for Furan Acylation

Catalyst TypeAcylating AgentAdvantagesDisadvantages
Homogeneous Lewis Acids (e.g., AlCl₃)Acyl Halides, AnhydridesHigh reactivityStoichiometric amounts needed, corrosive, waste generation
Heterogeneous Solid Acids (e.g., Zeolites)Carboxylic Acids, AnhydridesReusable, reduced waste, can use greener acylating agentsCan suffer from deactivation, mass transfer limitations
Ionic LiquidsAcyl Halides, AnhydridesCan act as both solvent and catalyst, recyclableOften require specific conditions for recovery
Biocatalysts (e.g., Enzymes)VariousHigh selectivity, mild reaction conditionsLimited substrate scope, potential for denaturation

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond traditional Friedel-Crafts acylation, research is exploring novel pathways for the synthesis of furan ketones. These include innovative catalytic strategies that offer different reactivity patterns and substrate scopes. mdpi.commdpi.com For example, catalytic systems based on non-noble metals are being investigated as cost-effective and more sustainable alternatives to precious metal catalysts. nih.gov

The unique electronic properties of the furan ring, influenced by the oxygen heteroatom, make it susceptible to a variety of electrophilic substitution reactions. numberanalytics.compearson.com The tert-butyl group at the 5-position in This compound would likely exert a steric and electronic influence on further reactions, directing incoming electrophiles and potentially modulating the reactivity of the furan ring. Understanding these substituent effects is crucial for designing selective transformations.

Future research will likely focus on computational modeling to predict reaction outcomes and to design catalysts with tailored properties for specific furan ketone syntheses. In-situ spectroscopic techniques can provide valuable insights into reaction mechanisms, aiding in the optimization of catalytic systems.

Investigation of the Role of Furan Ketones as Intermediates in Complex Organic Transformations

Furan ketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. numberanalytics.comacs.org The furan ring can be considered a latent 1,4-dicarbonyl compound, which can be unmasked through oxidative cleavage. acs.org This reactivity allows for the synthesis of various carbocyclic and heterocyclic systems.

For This compound , the ketone functionality can be manipulated through reactions such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build larger molecular frameworks. The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. acs.org

The bulky tert-butyl group may influence the stereochemical outcome of reactions at or near the furan ring, a feature that could be exploited in asymmetric synthesis. The exploration of furan ketones as chiral building blocks is an area of growing interest.

Table 2: Potential Transformations of this compound as a Synthetic Intermediate

Reaction TypeReagents/ConditionsPotential Product(s)
Ketone ReductionNaBH₄, LiAlH₄1-(5-tert-Butylfuran-2-yl)ethan-1-ol
Oxidative Ring OpeningO₃, then reductive workupSubstituted 1,4-dicarbonyl compound
Diels-Alder ReactionMaleic anhydride, heatCycloadduct
Willig ReactionPhosphonium ylideSubstituted alkene
Baeyer-Villiger Oxidationm-CPBA5-tert-Butylfuran-2-yl acetate (B1210297)

Design and Synthesis of Advanced Materials Precursors from Furan Ketones

The derivation of furan compounds from renewable biomass sources makes them attractive building blocks for sustainable polymers and advanced materials. researchgate.netmdpi.com Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like PET. rsc.org

Furan ketones, including structures analogous to This compound , can be functionalized to create monomers for polymerization. For instance, the ketone group could be a site for creating cross-linking points in a polymer network, potentially leading to thermosetting resins with high thermal stability. The furan ring itself can be involved in polymerization reactions, such as those initiated by acid catalysis, which can lead to the formation of furan resins. rsc.org

The tert-butyl group could impart specific properties to a resulting polymer, such as increased solubility in organic solvents, altered thermal properties, or modified mechanical strength. The design and synthesis of novel furan-based monomers from readily available furan ketones is a promising direction for the development of new bio-based materials with tailored properties. Future research in this area will likely focus on creating polymers with enhanced performance characteristics, such as improved barrier properties, thermal stability, and biodegradability.

Q & A

Advanced Research Question

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

How can 2D NMR techniques resolve spectral overlap in structural characterization?

Q. Advanced Analytical Methodology

  • [1H-13C] HSQC : Correlates proton and carbon shifts, clarifying overlapping signals (e.g., furan ring protons vs. acetyl methyl) .
  • NOESY : Identifies spatial proximity between tert-butyl and acetyl groups to confirm conformation.

What green chemistry approaches can optimize its synthesis?

Q. Sustainability Focus

  • Replace traditional Lewis acids with recyclable catalysts (e.g., FeCl₃·SiO₂).
  • Use solvent-free mechanochemical grinding for acetylation .
  • Monitor reaction progress via in-line FTIR to minimize waste.

How does computational modeling aid in predicting its physicochemical properties?

Q. Methodological Answer

  • DFT Calculations : Predict logP (lipophilicity) and pKa using Gaussian09 with B3LYP/6-31G(d) basis set.
  • Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic mixtures .

What safety precautions are critical given limited toxicity data?

Q. Handling Guidelines

  • Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structural analogs .
  • Use fume hoods, nitrile gloves, and PPE. Store in airtight containers under inert gas.

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Strategy

  • Substituent Variation : Replace tert-butyl with smaller alkyl groups (e.g., methyl) to reduce steric effects.
  • Bioisosteric Replacement : Swap the acetyl group with a trifluoromethyl ketone to enhance metabolic stability.
  • Assay Parallelization : Test derivatives against multiple biological targets (e.g., enzymes, receptors) to identify selectivity trends .

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